苯甲嘧菌胺

概述

描述

科学研究应用

苯甲酰氟吡菌胺在科学研究中具有广泛的应用:

化学: 它用于研究琥珀酸脱氢酶的抑制及其对柠檬酸循环的影响。

生物学: 研究集中在其对真菌病原体的影响及其对非目标生物(如蚯蚓)的潜在毒理作用.

医学: 虽然主要用于农业,但其作用机制为线粒体功能和潜在的治疗靶点提供了见解。

5. 作用机理

苯甲酰氟吡菌胺通过抑制线粒体电子传递链中的琥珀酸脱氢酶发挥作用。 这种抑制阻断了泛醌结合位点,破坏了柠檬酸循环,导致真菌细胞死亡 . 该化合物还会破坏细胞膜,增加菌丝电解质泄漏 .

生化分析

Biochemical Properties

Benzovindiflupyr interacts with the succinate dehydrogenase (SDH) complex, a key enzyme in the tricarboxylic acid cycle and the mitochondrial electron transport chain . By inhibiting SDH, Benzovindiflupyr disrupts energy metabolism within the fungal cells, leading to their death .

Cellular Effects

In studies conducted on earthworms, Benzovindiflupyr was found to significantly inhibit the activities of respiratory chain complex II and succinate dehydrogenase (SDH), leading to a significant induction of reactive oxygen species (ROS) and lipid peroxidation (LPO) . This suggests that Benzovindiflupyr can cause oxidative stress and damage to cellular proteins .

Molecular Mechanism

The molecular mechanism of Benzovindiflupyr involves the inhibition of the succinate dehydrogenase pathway, which is crucial for fungal respiration . This inhibition leads to a disruption in energy production within the fungal cells, causing their death .

Temporal Effects in Laboratory Settings

Benzovindiflupyr is not highly soluble in water nor is it volatile. Depending on local conditions, it can be very persistent in soil and aqueous systems . Its traces remaining in soil potentially trigger an ecotoxicological threat to soil organisms including earthworms .

Dosage Effects in Animal Models

In earthworms, different doses of Benzovindiflupyr (0.1, 1, 5, and 10 mg kg−1) showed varying degrees of toxicity. Higher doses significantly inhibited the activities of respiratory chain complex II and SDH, induced oxidative stress, and caused damage to cellular proteins .

Metabolic Pathways

Benzovindiflupyr acts by inhibiting the succinate dehydrogenase mechanism of the citric acid cycle, which is a functional part of the tricarboxylic cycle and is linked to the mitochondrial electron transport chain .

Transport and Distribution

Information on the transport and distribution of Benzovindiflupyr within cells and tissues is currently limited. Given its mode of action and its persistence in soil and aqueous systems , it can be inferred that it may be transported and distributed within cells and tissues via normal metabolic pathways.

Subcellular Localization

The exact subcellular localization of Benzovindiflupyr is not explicitly known. Given that its primary target is the succinate dehydrogenase complex, which is located in the inner mitochondrial membrane , it can be inferred that Benzovindiflupyr likely localizes to the mitochondria within cells.

准备方法

苯甲酰氟吡菌胺的合成涉及多个步骤。一种方法包括在高温熔融条件下,将 5-氨基-1,2,3,4-四氢-1,4-甲烷萘-萘-9-酚与邻苯二甲酸酐反应。 然后将该中间体与 3-二氟甲基-1-甲基间苯二甲酸 H-吡唑-4-光气在二氯甲烷等有机溶剂中反应,得到苯甲酰氟吡菌胺 . 反应条件温和,适合大规模工业生产。

化学反应分析

苯甲酰氟吡菌胺会发生多种化学反应,包括:

氧化: 它可以氧化生成不同的代谢产物。

还原: 还原反应可以改变其官能团。

作用机制

Benzovindiflupyr exerts its effects by inhibiting the succinate dehydrogenase enzyme in the mitochondrial electron transport chain. This inhibition blocks the ubiquinone-binding sites, disrupting the citric acid cycle and leading to the death of fungal cells . The compound also damages the cell membrane, increasing mycelial electrolyte leakage .

相似化合物的比较

苯甲酰氟吡菌胺与其他 SDHI 类杀菌剂(如氟酰胺和异嘧菌酯)进行比较。 虽然所有这些化合物都抑制琥珀酸脱氢酶,但苯甲酰氟吡菌胺表现出更高的生物活性,并具有更广泛的真菌病害控制谱 . 其独特的结构,包括吡唑-酰胺部分,使其具有增强的功效 .

结论

苯甲酰氟吡菌胺是一种有效的杀菌剂,在农业和科学研究中具有重要应用。其独特的作用机制和广谱活性使其成为防治真菌病害和研究线粒体功能的宝贵工具。

属性

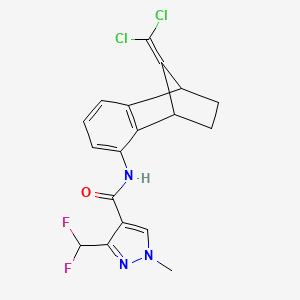

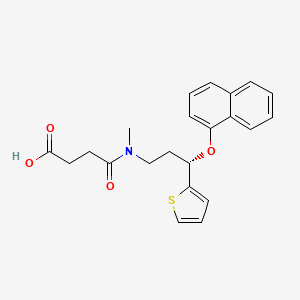

IUPAC Name |

N-[11-(dichloromethylidene)-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2F2N3O/c1-25-7-11(15(24-25)17(21)22)18(26)23-12-4-2-3-8-9-5-6-10(13(8)12)14(9)16(19)20/h2-4,7,9-10,17H,5-6H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGEKHKTPTUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2C4CCC3C4=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057930 | |

| Record name | Benzovindiflupyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072957-71-1 | |

| Record name | Benzovindiflupyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072957-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzovindiflupyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzovindiflupyr (ISO); N-[9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

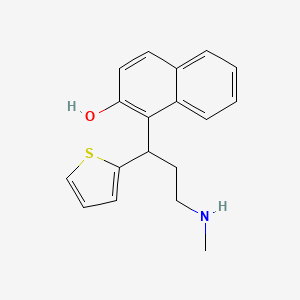

![2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid](/img/structure/B602267.png)